molecular formula C21H18FN5OS B2704465 N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898371-57-8

N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2704465
CAS No.: 898371-57-8
M. Wt: 407.47
InChI Key: YYKNIXACJFVYHR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl acetamide side chain linked to a 2-fluorophenyl moiety.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-15-7-6-8-16(13-15)20-24-25-21(27(20)26-11-4-5-12-26)29-14-19(28)23-18-10-3-2-9-17(18)22/h2-13H,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKNIXACJFVYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyrrol group. The final steps involve the attachment of the fluorophenyl and methylphenyl groups, and the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be essential to make the process environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogues

Compound ID/Name Molecular Formula Molecular Weight Substituents (Triazole Positions 4/5) Phenyl Group Modifications Key References
Target Compound C₂₁H₁₈FN₅OS ~423.91* 4: 1H-pyrrol-1-yl; 5: 3-methylphenyl 2-fluorophenyl
N-(3-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (G856-9722) C₂₁H₁₈ClN₅OS 423.92 4: 1H-pyrrol-1-yl; 5: 3-methylphenyl 3-chlorophenyl
N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide (9h) C₂₂H₁₆F₃N₅OS 483.45 4: 4-fluorophenyl; 5: 2-fluorophenyl 4-fluorophenyl
VUAA-1 (Orco agonist) C₁₇H₁₈N₆OS 362.43 4: ethyl; 5: pyridin-3-yl 4-ethylphenyl
OLC-12 (Orco antagonist) C₂₀H₂₂N₆OS 402.49 4: ethyl; 5: pyridin-4-yl 4-isopropylphenyl

*Calculated based on molecular formula.

Physicochemical and Pharmacokinetic Considerations

  • Melting Points : Compound 9h melts at 217.6°C (), likely due to fluorine’s polarity. The target compound’s pyrrole may further elevate melting points through intermolecular interactions.

Biological Activity

N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize findings from diverse sources regarding the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H17FN4S\text{C}_{17}\text{H}_{17}\text{F}\text{N}_{4}\text{S}

This compound features a fluorinated phenyl group, a pyrrole moiety, and a triazole ring, which are known to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated for its antimicrobial and anticancer properties. Studies indicate that the presence of the triazole and pyrrole rings plays a crucial role in enhancing its bioactivity.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial effects. For instance, derivatives similar to this compound have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Enterococcus faecalis64 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, compounds with similar structures have shown promising results against colon cancer cell lines with IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes linked to cancer cell proliferation and survival pathways. Molecular docking studies indicate that the compound may interact with ATP-binding sites on key receptors involved in tumor growth regulation .

Case Studies

A notable study investigated the effects of this compound on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could potentially serve as a lead for further development into anticancer therapeutics .

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